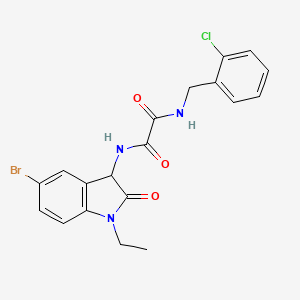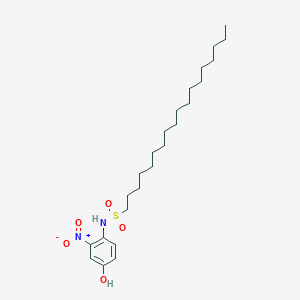
C27H25BrN4O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its complex structure, which includes a bromobenzene moiety, a cyclohexyl group, and a triazatricyclo ring system. It has a molecular weight of 549.4158 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate include:
- N-(2-bromophenyl)-2-[N’-({4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazinecarbonyl]-2-methylacetamide
- Other triazatricyclo compounds with similar structural features
Uniqueness
The uniqueness of ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .
Propiedades
Fórmula molecular |
C27H25BrN4O4 |
|---|---|
Peso molecular |
549.4 g/mol |
Nombre IUPAC |
(3S,3aS,6aR)-5'-bromo-1-(1H-indol-3-ylmethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H25BrN4O4/c28-15-7-8-20-18(11-15)27(26(35)30-20)23-22(24(33)32(25(23)34)13-16-4-3-9-36-16)21(31-27)10-14-12-29-19-6-2-1-5-17(14)19/h1-2,5-8,11-12,16,21-23,29,31H,3-4,9-10,13H2,(H,30,35)/t16?,21?,22-,23+,27+/m0/s1 |
Clave InChI |
DUXMQVDGJUQIIX-GDJFUATKSA-N |
SMILES isomérico |
C1CC(OC1)CN2C(=O)[C@@H]3[C@H](C2=O)[C@@]4(C5=C(C=CC(=C5)Br)NC4=O)NC3CC6=CNC7=CC=CC=C76 |
SMILES canónico |
C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC6=CNC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12632808.png)
![1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12632811.png)

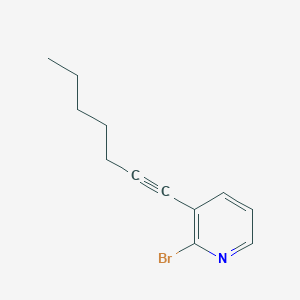
![Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]-](/img/structure/B12632829.png)
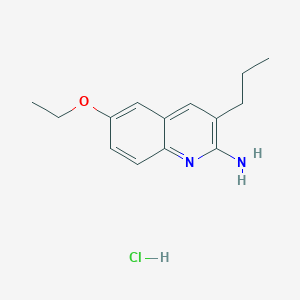
![Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12632845.png)

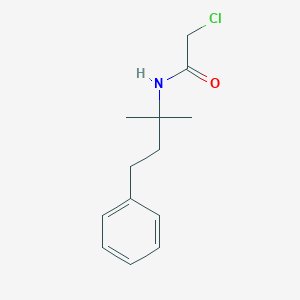
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)

